Cas no 127972-17-2 (2-(benzyloxy)-5-methylphenylboronic acid)

2-(benzyloxy)-5-methylphenylboronic acid structure
127972-17-2 structure
商品名:2-(benzyloxy)-5-methylphenylboronic acid
CAS番号:127972-17-2
MF:C14H15BO3
メガワット:242.0781
MDL:MFCD06801733
CID:829179

2-(benzyloxy)-5-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (2-(Benzyloxy)-5-methylphenyl)boronic acid
    • 2-(benzyloxy)-5-methylphenylboronic acid
    • 2-Benzyloxy-5-methylphenylboronic acid
    • AKOS BRN-0649
    • 2-Benzyloxy-5-methylhenylboronic acid
    • (5-methyl-2-phenylmethoxyphenyl)boronic acid
    • [2-(Benzyloxy)-5-methylphenyl]boronic acid
    • AMBDTEZABFLVAD-UHFFFAOYSA-N
    • AB30200
    • VB10022
    • RL01374
    • BC001147
    • BENZYLOXY-5-METHYLPHENYLBORO
    • MDL: MFCD06801733
    • インチ: 1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
    • InChIKey: AMBDTEZABFLVAD-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1B(O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 242.11100
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 241
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • PSA: 49.69000
  • LogP: 1.25380

2-(benzyloxy)-5-methylphenylboronic acid セキュリティ情報

  • 危険レベル:IRRITANT

2-(benzyloxy)-5-methylphenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(benzyloxy)-5-methylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H29986-1g
2-(benzyloxy)-5-methylphenylboronic acid
127972-17-2 96%
1g
¥1110 2023-09-19
TRC
B410963-500mg
2-(benzyloxy)-5-methylphenylboronic acid
127972-17-2
500mg
$ 87.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B891279-250mg
(2-(Benzyloxy)-5-methylphenyl)boronic acid
127972-17-2 97%
250mg
¥145.80 2022-09-02
Alichem
A019116095-10g
(2-(Benzyloxy)-5-methylphenyl)boronic acid
127972-17-2 95%
10g
255.00 USD 2021-06-17
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H29986-250mg
2-(benzyloxy)-5-methylphenylboronic acid
127972-17-2 96%
250mg
¥410 2023-09-19
Alichem
A019116095-25g
(2-(Benzyloxy)-5-methylphenyl)boronic acid
127972-17-2 95%
25g
463.50 USD 2021-06-17
Fluorochem
219121-10g
2-(Benzyloxy)-5-methylphenyl)boronic acid
127972-17-2 95%
10g
£206.00 2022-02-28
1PlusChem
1P000Y3H-5g
Boronic acid, [5-methyl-2-(phenylmethoxy)phenyl]- (9CI)
127972-17-2 97%
5g
$93.00 2025-02-18
A2B Chem LLC
AA43389-5g
2-(benzyloxy)-5-methylphenylboronic acid
127972-17-2 97%
5g
$125.00 2024-04-20
abcr
AB270887-25g
2-(Benzyloxy)-5-methylphenylboronic acid, 95%; .
127972-17-2 95%
25g
€638.10 2025-03-19

2-(benzyloxy)-5-methylphenylboronic acid 関連文献

2-(benzyloxy)-5-methylphenylboronic acidに関する追加情報

Recent Advances in the Application of 2-(Benzyloxy)-5-methylphenylboronic Acid (CAS: 127972-17-2) in Chemical Biology and Pharmaceutical Research

2-(Benzyloxy)-5-methylphenylboronic acid (CAS: 127972-17-2) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery, particularly in the development of protease inhibitors and as a building block for boron-containing therapeutics. The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and other nucleophiles, make this compound particularly valuable for targeted drug delivery and enzyme inhibition strategies.

Recent studies have highlighted the role of 2-(benzyloxy)-5-methylphenylboronic acid in the development of novel proteasome inhibitors. Researchers have demonstrated that this compound can be effectively incorporated into peptide-based inhibitors that target the chymotrypsin-like activity of the 20S proteasome. The boronic acid moiety forms a critical interaction with the catalytic threonine residue of the proteasome, leading to potent and selective inhibition. This mechanism has shown promise in the treatment of various cancers, particularly multiple myeloma, where proteasome inhibition has become a cornerstone of therapy.

In the field of antibiotic development, 2-(benzyloxy)-5-methylphenylboronic acid has emerged as a valuable scaffold for creating β-lactamase inhibitors. The increasing prevalence of antibiotic-resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs), has driven research into novel inhibition strategies. Recent publications describe how derivatives of this compound can effectively restore the activity of β-lactam antibiotics against resistant strains by covalently modifying the active site of β-lactamase enzymes. This approach represents a significant advancement in the fight against antimicrobial resistance.

The compound's utility extends to materials science applications as well. Researchers have recently reported its incorporation into polymeric materials designed for glucose sensing. The boronic acid moiety's ability to bind diols enables the creation of smart materials that respond to changes in glucose concentration. This property has been exploited in the development of novel continuous glucose monitoring systems for diabetes management, with improved stability and sensitivity compared to traditional enzyme-based sensors.

From a synthetic chemistry perspective, 2-(benzyloxy)-5-methylphenylboronic acid has proven valuable in Suzuki-Miyaura cross-coupling reactions. Recent methodological advances have demonstrated its effectiveness in constructing biaryl systems under mild conditions, with excellent yields and functional group tolerance. These developments have facilitated the synthesis of complex pharmaceutical intermediates and natural product analogs, significantly expanding the toolbox available to medicinal chemists.

Looking forward, the unique properties of 2-(benzyloxy)-5-methylphenylboronic acid continue to inspire innovative applications across multiple disciplines. Current research efforts are exploring its potential in targeted cancer therapies, where the boronic acid moiety may enable tumor-selective drug accumulation. Additionally, its role in developing new classes of enzyme inhibitors and its applications in materials science suggest that this compound will remain an important focus of chemical biology research in the coming years.

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Amadis Chemical Company Limited
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清らかである:99%/99%
はかる:10g/25g
価格 ($):229.0/426.0